Hdac8-IN-1 -

Hdac8-IN-1

Catalog Number: EVT-274230
CAS Number:
Molecular Formula: C22H19NO3
Molecular Weight: 345.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Hdac8-IN-1 is a potent and selective inhibitor of histone deacetylase 8 (HDAC8) []. HDAC8 belongs to the class I histone deacetylases, a family of enzymes that remove acetyl groups from lysine residues on histone tails [, ]. This deacetylation process is associated with transcriptional repression and plays a crucial role in regulating gene expression [, ]. Dysregulation of HDAC8 activity has been implicated in various diseases, including cancer, neurodevelopmental disorders, and parasitic infections [, , ].

Suberoylanilide Hydroxamic Acid (SAHA)

Relevance: Although not structurally similar to the unspecified HDAC8-IN-1, SAHA serves as a benchmark for comparing HDAC8 inhibitor potency and selectivity. Understanding how other compounds compare to SAHA in terms of HDAC8 inhibition and isoform selectivity is crucial [].

Relevance: These analogues provide valuable insights into structural features influencing HDAC8 inhibition within the 3-hydroxyflavone class. Comparing their structures and activities to HDAC8-IN-1 could reveal common pharmacophores or structural motifs important for potency and selectivity [].

Benzothiazine-imine 1

Relevance: The unique mechanism of action and high selectivity of benzothiazine-imine 1 make it a valuable reference point for HDAC8-IN-1. Comparing their structures and binding interactions with HDAC8 could offer insights into the structural determinants of HDAC8 inhibition and selectivity [].

PD 404182 (P2742) Degradation Product

Relevance: Despite limited information, this compound highlights the potential for unexpected interactions between HDAC8 and small molecules. Investigating its structure and comparing it to HDAC8-IN-1 might reveal unexpected binding modes or structural features contributing to HDAC8 inhibition [].

Overview

Histone deacetylase 8, commonly referred to as HDAC8, is a member of the histone deacetylase family, which plays a crucial role in the regulation of gene expression through the removal of acetyl groups from lysine residues on histone proteins. The compound HDAC8-IN-1 has emerged as a selective inhibitor of HDAC8, demonstrating potential therapeutic applications in various diseases, particularly cancer. Its development is driven by the need for targeted therapies that can modulate epigenetic processes involved in tumorigenesis.

Source and Classification

HDAC8-IN-1 is classified as a hydroxamic acid derivative, which is a common structural motif in HDAC inhibitors. It was identified through high-throughput screening of compound libraries aimed at discovering selective inhibitors for HDAC8, distinguishing it from other class I histone deacetylases such as HDAC1, HDAC2, and HDAC3. The selectivity of HDAC8-IN-1 is particularly significant given the overlapping roles of these enzymes in cellular processes.

Synthesis Analysis

Methods and Technical Details

The synthesis of HDAC8-IN-1 involves several key steps:

  1. Starting Materials: The synthesis typically begins with commercially available precursors, including aromatic amines and carboxylic acids.
  2. Formation of Hydroxamic Acid: A critical step includes the conversion of carboxylic acids to hydroxamic acids using reagents such as O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate. This transformation is essential for achieving the desired inhibitory activity against HDAC8.
  3. Purification: The resulting compounds are purified through techniques such as column chromatography and characterized using nuclear magnetic resonance spectroscopy and mass spectrometry to confirm their structures and purity levels.

The synthesis process emphasizes structure-activity relationship studies to optimize potency and selectivity against HDAC8 compared to other isoforms.

Molecular Structure Analysis

Structure and Data

The molecular structure of HDAC8-IN-1 features a hydroxamic acid functional group attached to an aromatic core. Key structural characteristics include:

  • Hydroxamic Acid Moiety: Essential for binding to the zinc ion in the active site of HDAC8.
  • Aromatic Substituents: These enhance binding affinity and selectivity through hydrophobic interactions.

Data from X-ray crystallography studies have provided insights into its binding conformation within the active site of HDAC8, revealing critical interactions that contribute to its inhibitory effects.

Chemical Reactions Analysis

Reactions and Technical Details

HDAC8-IN-1 undergoes specific chemical interactions upon binding to its target enzyme:

  1. Inhibition Mechanism: The compound competes with acetylated substrates for binding to the active site of HDAC8, leading to increased acetylation levels within cells.
  2. Selectivity Profile: In vitro assays demonstrate that HDAC8-IN-1 exhibits significantly lower activity against other class I histone deacetylases, underscoring its selectivity.

The compound's ability to induce hyperacetylation has been linked to its therapeutic potential in cancer treatment, particularly in neuroblastoma models.

Mechanism of Action

Process and Data

The mechanism by which HDAC8-IN-1 exerts its effects involves:

  1. Binding Affinity: The compound binds tightly to the active site of HDAC8, preventing substrate access.
  2. Alteration of Gene Expression: By inhibiting deacetylation, it results in an accumulation of acetylated histones, leading to altered transcriptional activity of genes involved in cell cycle regulation and apoptosis.

Experimental data indicate that treatment with HDAC8-IN-1 leads to phenotypic changes in cancer cells, including reduced proliferation and increased differentiation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

HDAC8-IN-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 300 g/mol.
  • Solubility: Typically soluble in dimethyl sulfoxide and other organic solvents.
  • Stability: The compound demonstrates stability under physiological conditions but may be sensitive to hydrolysis under extreme pH levels.

Characterization techniques such as differential scanning calorimetry may be employed to assess thermal stability.

Applications

Scientific Uses

HDAC8-IN-1 has several promising applications in scientific research:

  • Cancer Therapeutics: As a selective inhibitor, it is being investigated for its potential use in treating various cancers, particularly those with high levels of HDAC8 expression.
  • Epigenetic Research: The compound serves as a tool for studying the role of histone deacetylation in gene regulation and cellular differentiation processes.
  • Neurodegenerative Diseases: Given its effects on neuronal differentiation, there is interest in exploring its utility in conditions like Alzheimer's disease where epigenetic modulation may play a role.
Introduction to HDAC8 and HDAC8 Inhibitors

Biological Significance of HDAC8 in Cellular Homeostasis

Histone deacetylase 8 (HDAC8) represents a unique zinc-dependent enzyme within the class I HDAC family, distinguished by its structural autonomy and diverse substrate repertoire. Located on the X chromosome (Xq13.1), HDAC8 functions independently without requiring multiprotein complex formation, unlike other class I isoforms (HDAC1-3) [1] [7]. This molecular independence allows HDAC8 to regulate specific cellular processes through both histone and non-histone deacetylation. Key histone substrates include acetylated lysine residues at histone H3 lysine 9 (H3K9ac) and H3 lysine 27 (H3K27ac), modifications directly linked to transcriptional repression of genes involved in cell cycle regulation, immune responses, and differentiation [2] [6]. Beyond histones, HDAC8 demonstrates catalytic activity toward critical non-histone proteins:

Table 1: Key HDAC8 Substrates and Functional Consequences

SubstrateDeacetylation SitesFunctional Impact
SMC3K105, K106Regulates sister chromatid cohesion during cell division
p53Multiple sitesModulates tumor suppressor activity and mutant p53 stability
ERRαK129Enhances DNA binding affinity and metabolic gene regulation
α-tubulinK40Influences microtubule stability and cellular motility (in specific contexts)
inv(16) fusion proteinSpecific sitesContributes to leukemogenic repression programs in AML

The deacetylation of Structural Maintenance of Chromosomes 3 (SMC3) stands as HDAC8's most validated and exclusive non-histone function. During the cell cycle, HDAC8-mediated deacetylation of SMC3 at lysines 105 and 106 is indispensable for the dissolution of sister chromatid cohesion during early mitosis, enabling proper chromosome segregation and reloading of the SMC3 pool for subsequent cycles [1] [4]. Disruption of this process leads to aberrant cell division and genomic instability. Furthermore, HDAC8 modulates the activity of the tumor suppressor p53 and the metabolic regulator Estrogen-Related Receptor Alpha (ERRα), directly linking its enzymatic function to critical pathways controlling cell survival, metabolism, and gene expression [1] [7] [9]. Subcellular localization studies reveal HDAC8's presence in both the nucleus and cytoplasm, with predominant cytoplasmic distribution observed in smooth muscle, brain, and melanoma cells, suggesting context-specific functions [2] [6].

HDAC8 Dysregulation in Disease Pathogenesis

Dysregulated HDAC8 expression and activity are mechanistically linked to a spectrum of human pathologies, extending beyond oncology. In cancer, HDAC8 overexpression correlates with aggressive disease phenotypes and poor prognosis in neuroblastoma, breast cancer, acute myeloid leukemia (AML), cervical cancer, and hepatocellular carcinoma [1] [2] [5]. In neuroblastoma, HDAC8 promotes tumor cell survival and proliferation, often independently of MYCN amplification status [3]. In AML, particularly inv(16)+ subtypes, HDAC8 interacts with leukemogenic fusion proteins and inhibits p53 activity within leukemia stem cells (LSCs), driving disease maintenance and chemoresistance [1] [4]. Hepatocellular carcinoma (HCC) studies demonstrate HDAC8's role in suppressing anti-tumor immunity by modulating the Wnt/β-catenin pathway and immune cell infiltration [5].

Beyond oncology, HDAC8 mutations or functional deficiencies are causally implicated in Cornelia de Lange Syndrome (CdLS), a multisystem developmental disorder. CdLS-associated HDAC8 mutations impair its ability to deacetylate SMC3, leading to defective cohesin function and subsequent transcriptional dysregulation during embryonic development [6] [9]. Emerging evidence also links altered HDAC8 activity to cardiovascular diseases (smooth muscle contractility), pulmonary diseases, infectious diseases, and specific myopathies, highlighting its broad pathophysiological relevance [2] [6] [7]. The enzyme's involvement in ERRα-mediated metabolic regulation further suggests potential roles in metabolic disorders [1] [7].

Rationale for Targeted HDAC8 Inhibition in Therapeutics

Pan-HDAC inhibitors (e.g., Vorinostat, Romidepsin, Panobinostat) exhibit significant clinical limitations due to their broad inhibition across multiple HDAC isoforms. This lack of selectivity often translates into dose-limiting toxicities, including bone marrow suppression, severe fatigue, gastrointestinal disturbances (diarrhea, nausea), electrolyte imbalances, and cardiac arrhythmias [1] [4] [9]. These adverse effects hinder therapeutic efficacy and patient compliance.

Selective HDAC8 inhibition offers a compelling strategy to overcome these limitations. By precisely targeting HDAC8, these inhibitors aim to:

  • Mitigate Off-Target Toxicity: Minimize adverse effects associated with inhibiting other HDAC isoforms (especially HDAC1, 2, 3, 6).
  • Achieve Mechanism-Specific Effects: Exploit the unique biological functions of HDAC8, particularly its regulation of SMC3, p53 (mutant), and ERRα, pathways not redundantly controlled by other HDACs to the same extent.
  • Address Specific Disease Drivers: Target malignancies where HDAC8 is a known oncogenic driver (e.g., T-cell malignancies, inv(16)+ AML, neuroblastoma) or correct cohesin dysfunction in CdLS.
  • Modulate Tumor Microenvironment: Enhance anti-tumor immunity, as evidenced by HDAC8 inhibitor-induced increases in tumor-infiltrating CD8+ T cells and reduction in regulatory T cells (Tregs) in HCC models [5].

The distinct structural features of the HDAC8 active site, particularly the open sub-pocket formed between loops L1 and L6, provide a molecular basis for designing highly selective inhibitors that exploit this unique topology [1] [4] [7]. This structural rationale underpins the development of compounds like HDAC8-IN-1.

Properties

Product Name

Hdac8-IN-1

IUPAC Name

(E)-N-hydroxy-3-[4-methoxy-2-(4-phenylphenyl)phenyl]prop-2-enamide

Molecular Formula

C22H19NO3

Molecular Weight

345.4 g/mol

InChI

InChI=1S/C22H19NO3/c1-26-20-13-11-19(12-14-22(24)23-25)21(15-20)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15,25H,1H3,(H,23,24)/b14-12+

InChI Key

ASHPRZYGCOMVHO-WYMLVPIESA-N

SMILES

COC1=CC(=C(C=C1)C=CC(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3

Solubility

Soluble in DMSO

Canonical SMILES

COC1=CC(=C(C=C1)C=CC(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3

Isomeric SMILES

COC1=CC(=C(C=C1)/C=C/C(=O)NO)C2=CC=C(C=C2)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.